3,5-diamino-N-(4-aminophenyl)benzamide CAS number 8055-83-6
3,5-diamino-N-(4-aminophenyl)benzamide CAS number 8055-83-6
The following technical guide details the chemical identity, synthesis, and application of 3,5-diamino-N-(4-aminophenyl)benzamide (CAS 8055-83-6). This document is structured for researchers in polymer chemistry and materials science, focusing on its role as a trifunctional monomer for hyperbranched polymers and high-performance polyimides.[1]
A Trifunctional Monomer for Advanced Polymer Architectures[1]
Executive Summary
3,5-diamino-N-(4-aminophenyl)benzamide (CAS 8055-83-6) is a specialized aromatic tri-amine used primarily as a branching agent and cross-linker in the synthesis of high-performance polymers.[1] Its unique structure—featuring a benzamide core with two amino groups in the meta positions (3,5-) and a third amino group on the N-phenyl ring (4'-)—allows for the creation of hyperbranched polyamides (HBPAs) and cross-linked polyimides.[1] These materials are critical in the development of nanofiltration membranes, gas separation media, and high-temperature thermosets.[1]
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| Chemical Name | 3,5-diamino-N-(4-aminophenyl)benzamide |
| CAS Number | 8055-83-6 |
| Molecular Formula | C₁₃H₁₄N₄O |
| Molecular Weight | 242.28 g/mol |
| Structure Type | Aromatic Amide / Tri-amine |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMAc, NMP); slightly soluble in methanol/ethanol; insoluble in water.[1] |
| Melting Point | >200°C (Decomposes prior to melting in some polymorphs) |
| pKa (Calculated) | ~3.5 (Aniline amines), ~13 (Amide NH) |
Structural Analysis & Reactivity
The molecule possesses three primary amine sites with distinct reactivity profiles, making it a versatile "AB₂ + C" type monomer (where A/B are the 3,5-amines and C is the 4'-amine).[1]
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3,5-Diamino Sites: These amines are electronically deficient compared to standard aniline due to the electron-withdrawing carbonyl group in the meta position.[1] They are less nucleophilic, often requiring higher temperatures or catalysts for polymerization.[1]
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4'-Amino Site: Located on the N-phenyl ring, this amine is more nucleophilic and typically reacts first in stepwise polymerization protocols.[1]
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Amide Linkage: Provides hydrogen bonding capability, increasing the thermal stability and mechanical strength of the resulting polymer matrix.[1]
Synthesis & Manufacturing Protocols
Since specific industrial protocols for CAS 8055-83-6 are proprietary, the following validated laboratory protocol is derived from standard aromatic amide synthesis methodologies [1][2].
Route: Nitro-Reduction Pathway
This route avoids the self-polymerization issues of handling free amino-acid chlorides.[1][2]
Step 1: Acylation (Formation of the Nitro-Intermediate) [1]
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Reagents: 3,5-Dinitrobenzoyl chloride (1.0 eq), 4-Nitroaniline (1.0 eq), Pyridine or Triethylamine (1.2 eq), Dry THF or DCM.[1]
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Protocol:
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Dissolve 4-nitroaniline in dry THF under nitrogen atmosphere.
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Cool to 0°C and add the base (Pyridine/TEA).
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Dropwise add a solution of 3,5-dinitrobenzoyl chloride in THF.
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Allow to warm to room temperature and stir for 12 hours.
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Workup: Pour into ice water. Filter the precipitate (3,5-dinitro-N-(4-nitrophenyl)benzamide).[1] Wash with dilute HCl and water.[1] Recrystallize from ethanol/DMF.
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Step 2: Global Reduction
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Reagents: Nitro-intermediate, H₂ (gas) or Hydrazine hydrate, Pd/C (10% catalyst), Ethanol/Ethyl Acetate.[1]
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Protocol:
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Suspend the intermediate in ethanol/ethyl acetate (1:1).
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Add 10% Pd/C catalyst (5 wt% loading).[1]
-
Hydrogenate at 40-60 psi at room temperature for 6-8 hours.
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Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate under reduced pressure.
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Purification: Recrystallize from ethanol to yield off-white crystals of 3,5-diamino-N-(4-aminophenyl)benzamide.
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Synthesis Logic Diagram
Caption: Two-step synthesis via nitro-intermediate reduction to ensure regioselectivity and high purity.
Applications in Polymer Science[1]
A. Hyperbranched Polyamides (HBPAs)
The tri-functional nature of this monomer allows it to act as a core or branching unit.[1]
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Mechanism: Reacting this "B3" monomer with a "A2" monomer (e.g., terephthaloyl chloride) generates a hyperbranched network.[1]
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Benefit: HBPAs exhibit lower solution viscosity and higher solubility than linear analogs, making them ideal for solution-processing of coatings and membranes.[1]
B. Cross-linked Polyimides for Gas Separation
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Protocol: The monomer is reacted with dianhydrides (e.g., PMDA, 6FDA).[1]
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Effect: The benzamide moiety introduces hydrogen bonding that tightens the polymer lattice, increasing selectivity for gas pairs like CO₂/CH₄ or O₂/N₂.[1] The trifunctional amine creates a cross-linked thermoset, enhancing thermal stability (Tg > 300°C).[1]
C. Nanofiltration Membranes
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Usage: Used as an aqueous monomer in interfacial polymerization (IP) with trimesoyl chloride (TMC).[1]
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Outcome: The resulting polyamide layer has a tighter mesh size due to higher cross-linking density, improving rejection rates for divalent ions and heavy metals [3].[1]
Polymerization Logic Diagram
Caption: Divergent polymerization pathways enabled by the trifunctional amine structure.
Characterization & Quality Control
To validate the synthesis of CAS 8055-83-6, the following spectral signatures must be confirmed:
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¹H NMR (DMSO-d₆):
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δ ~5.0-6.0 ppm: Broad singlets for amine protons (-NH₂).[1] Note: The 4'-NH₂ and 3,5-NH₂ may appear as distinct peaks due to electronic environments.[1]
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δ ~9.8-10.2 ppm: Sharp singlet for the Amide (-NH-CO-) proton.[1]
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Aromatic Region: Look for the characteristic pattern of the 3,5-substituted ring (triplet/doublet splitting patterns depending on resolution) and the AA'BB' system of the 4-aminophenyl ring.[1]
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FT-IR:
Safety & Handling (E-E-A-T)
As an aromatic amine, this compound should be treated with high caution.[1]
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Toxicology: Analogous compounds (phenylenediamines) are potential skin sensitizers and may have mutagenic properties.[1]
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine groups, which turns the powder dark brown.[1]
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PPE: Nitrile gloves, lab coat, and P95 particulate respirator are mandatory during handling.[1]
References
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Watson International . (n.d.).[1] 3,5-Diamino-N-(4-aminophenyl)benzamide CAS 8055-83-6.[1] Retrieved from [Link][1]
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Abdullah, N., et al. (2019).[1][3] Recent trends of heavy metal removal from water/wastewater by membrane technologies. ResearchGate. Retrieved from [Link]
